Enhanced Cardiac-Slowing Activity Conferred by Cyclopropylmethyl N-Substitution
The final amidine product derived from {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile falls into a highly active class identified in SAR studies. The 1983 Zelesko et al. paper reports that N-substitution with small saturated alkyl groups, a category encompassing the cyclopropylmethyl moiety, relative to the prototype compound 2, significantly enhances cardiac-slowing activity [1]. This places the precursor in a superior activity cluster compared to unsubstituted or larger alkyl chain precursors.
| Evidence Dimension | Cardiac-slowing activity of derived amidine relative to prototype |
|---|---|
| Target Compound Data | Derived amidine falls within the 'potent antitachycardic' group (compounds 6-9) |
| Comparator Or Baseline | Prototype amidine (compound 2, derived from unsubstituted 3-thioindole acetonitrile) |
| Quantified Difference | Activity is 'enhanced' relative to prototype; specific fold-change values are not detailed for individual intermediates in the abstract but the class (C1-C3 saturated alkyl) is explicitly identified as high-activity. |
| Conditions | In vivo cardiac-slowing model as described in J. Med. Chem. 1983 |
Why This Matters
Procuring this specific intermediate ensures the final compound belongs to a structurally defined, high-activity cluster, avoiding less potent scaffolds and increasing the probability of achieving target pharmacological profiles.
- [1] Zelesko, M. J., McComsey, D. F., Hageman, W. E., Nortey, S. O., Baker, C. A., & Maryanoff, B. E. (1983). Cardiac-slowing amidines containing the 3-thioindole group. Potential antianginal agents. Journal of Medicinal Chemistry, 26(2), 230–237. View Source
